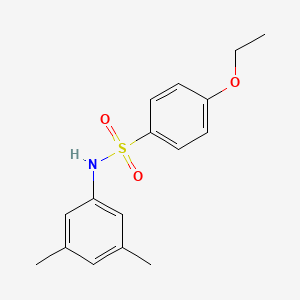![molecular formula C16H20N2O2 B5824422 1-acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824422.png)
1-acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene is a chemical compound that has been the focus of scientific research in recent years due to its potential applications in various fields. This compound is also known as AMMD and belongs to the spirocyclic family of compounds. AMMD has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of AMMD is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. AMMD has been found to induce cell cycle arrest and apoptosis in cancer cells, which may be due to its ability to inhibit the activity of DNA polymerase and topoisomerase II.
Biochemical and Physiological Effects
AMMD has been found to have different biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that AMMD can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. In addition, AMMD has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
実験室実験の利点と制限
AMMD has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, AMMD has some limitations, including its low water solubility, which may limit its use in biological assays. In addition, AMMD may have toxic effects on normal cells at high concentrations, which may limit its use in vivo.
将来の方向性
For research on AMMD include the development of new synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to understand the mechanism of action of AMMD and its potential as a therapeutic agent for cancer and other diseases. Future research may also focus on the development of new materials and catalysts based on AMMD and its derivatives.
合成法
AMMD can be synthesized using different methods, including the reaction of 4-methylbenzaldehyde and 1,2-diaminocyclohexane in the presence of acetic anhydride and triethylamine. This reaction leads to the formation of AMMD as a white solid with a yield of 60-70%. Other methods involve the use of different starting materials and catalysts to achieve the same product.
科学的研究の応用
AMMD has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, AMMD has been investigated for its antitumor, antibacterial, and antifungal activities. Studies have shown that AMMD has potent antitumor activity against different cancer cell lines, including breast, lung, and liver cancer cells. In addition, AMMD has been found to have antibacterial and antifungal activities against different bacterial and fungal strains.
In materials science, AMMD has been studied for its potential applications in the synthesis of new materials, such as spirocyclic polymers and dendrimers. AMMD has been used as a building block for the synthesis of spirocyclic polymers with unique properties, such as high thermal stability and solubility in organic solvents.
In catalysis, AMMD has been investigated for its potential as a ligand in transition metal catalysis. Studies have shown that AMMD can form stable complexes with different transition metals, such as palladium and platinum, and can be used as a ligand in various catalytic reactions.
特性
IUPAC Name |
1-[2-(4-methylphenyl)-1-oxa-3,4-diazaspiro[4.5]dec-2-en-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-6-8-14(9-7-12)15-17-18(13(2)19)16(20-15)10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMZESDASSTTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3(O2)CCCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)

![ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5824357.png)


![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)
![2-fluorobenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5824375.png)

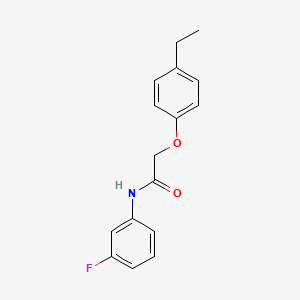
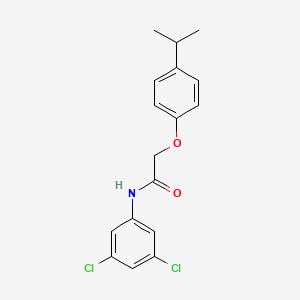
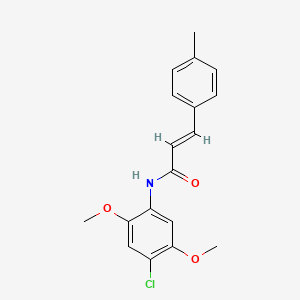
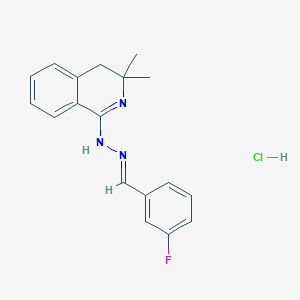
![4-({[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}amino)benzamide](/img/structure/B5824415.png)
